2-[(3-Methylphenyl)amino]-N'-[(1E)-1-[4-(propan-2-YL)phenyl]ethylidene]acetohydrazide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-[(3-Methylphenyl)amino]-N’-[(1E)-1-[4-(propan-2-YL)phenyl]ethylidene]acetohydrazide is a complex organic compound that belongs to the class of hydrazones Hydrazones are characterized by the presence of the functional group R1R2C=NNH2
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(3-Methylphenyl)amino]-N’-[(1E)-1-[4-(propan-2-YL)phenyl]ethylidene]acetohydrazide typically involves the reaction of an aldehyde or ketone with hydrazine or its derivatives. The reaction proceeds through the formation of a hydrazone intermediate. The general reaction can be represented as follows:
Formation of Hydrazone:
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include:
Batch or Continuous Flow Reactors: To control reaction parameters such as temperature, pressure, and reactant concentration.
Purification Techniques: Such as recrystallization, distillation, or chromatography to isolate the desired product.
Analyse Chemischer Reaktionen
Types of Reactions
2-[(3-Methylphenyl)amino]-N’-[(1E)-1-[4-(propan-2-YL)phenyl]ethylidene]acetohydrazide can undergo various chemical reactions, including:
Oxidation: Conversion to corresponding oximes or nitriles.
Reduction: Formation of amines or hydrazines.
Substitution: Electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Using oxidizing agents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2).
Reduction: Using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: Using halogenating agents or nucleophiles under appropriate conditions.
Major Products Formed
Oxidation: Formation of oximes or nitriles.
Reduction: Formation of primary or secondary amines.
Substitution: Formation of substituted hydrazones or other derivatives.
Wissenschaftliche Forschungsanwendungen
2-[(3-Methylphenyl)amino]-N’-[(1E)-1-[4-(propan-2-YL)phenyl]ethylidene]acetohydrazide has several scientific research applications:
Medicinal Chemistry: Potential use as a pharmacophore in drug design and development.
Materials Science: Use in the synthesis of polymers and advanced materials.
Biological Studies: Investigation of its biological activity and potential therapeutic effects.
Industrial Applications: Use as an intermediate in the synthesis of dyes, pigments, and other industrial chemicals.
Wirkmechanismus
The mechanism of action of 2-[(3-Methylphenyl)amino]-N’-[(1E)-1-[4-(propan-2-YL)phenyl]ethylidene]acetohydrazide involves its interaction with specific molecular targets and pathways. The compound may act by:
Binding to Enzymes or Receptors: Modulating their activity.
Interacting with DNA or RNA: Affecting gene expression or protein synthesis.
Inhibiting or Activating Signaling Pathways: Leading to various cellular responses.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 2-[(3-Methylphenyl)amino]-N’-[(1E)-1-[4-(propan-2-YL)phenyl]ethylidene]acetohydrazide
- 2-[(3-Methylphenyl)amino]-N’-[(1E)-1-[4-(propan-2-YL)phenyl]ethylidene]acetohydrazone
- 2-[(3-Methylphenyl)amino]-N’-[(1E)-1-[4-(propan-2-YL)phenyl]ethylidene]acetohydrazide derivatives
Uniqueness
The uniqueness of 2-[(3-Methylphenyl)amino]-N’-[(1E)-1-[4-(propan-2-YL)phenyl]ethylidene]acetohydrazide lies in its specific structural features and functional groups, which confer distinct chemical and biological properties. Its ability to form stable hydrazone linkages makes it valuable in various synthetic and research applications.
Eigenschaften
Molekularformel |
C20H25N3O |
---|---|
Molekulargewicht |
323.4 g/mol |
IUPAC-Name |
2-(3-methylanilino)-N-[(E)-1-(4-propan-2-ylphenyl)ethylideneamino]acetamide |
InChI |
InChI=1S/C20H25N3O/c1-14(2)17-8-10-18(11-9-17)16(4)22-23-20(24)13-21-19-7-5-6-15(3)12-19/h5-12,14,21H,13H2,1-4H3,(H,23,24)/b22-16+ |
InChI-Schlüssel |
JYWHNVCTMTULQA-CJLVFECKSA-N |
Isomerische SMILES |
CC1=CC(=CC=C1)NCC(=O)N/N=C(\C)/C2=CC=C(C=C2)C(C)C |
Kanonische SMILES |
CC1=CC(=CC=C1)NCC(=O)NN=C(C)C2=CC=C(C=C2)C(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.